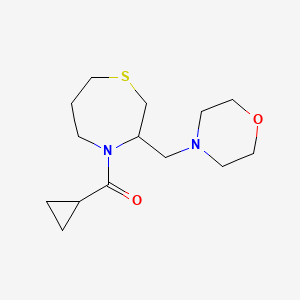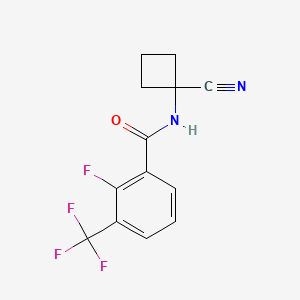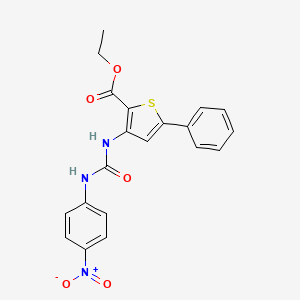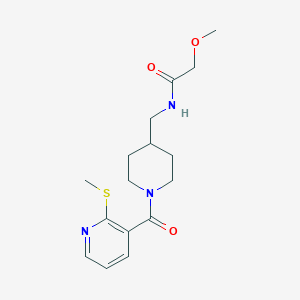![molecular formula C25H20FNO4 B3012806 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 2138004-27-8](/img/structure/B3012806.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural and synthetic compounds. Tetrahydroisoquinolines are known for their presence in various biologically active molecules and pharmaceuticals. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in fluorescence derivatization or as a pharmacophore.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of the compound , they do provide insight into related chemical reactions. For instance, the synthesis of fluorescent esters from alcohols using a quinoline-based reagent is discussed . This suggests that similar methodologies could potentially be applied to the synthesis of the fluoren-9-yl derivative by introducing the appropriate functional groups through esterification or amidation reactions. Additionally, the reaction of catecholamines with glyoxylic acid to form fluorescent compounds indicates that the tetrahydroisoquinoline core can be functionalized to enhance its fluorescence properties .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with other molecules. The fluoren-9-yl group is a bulky, aromatic moiety that could affect the compound's ability to interact with biological targets or its chromatographic behavior. The presence of a fluorine atom and multiple carboxylic acid groups may also impact the compound's acidity, hydrogen bonding capacity, and overall polarity.
Chemical Reactions Analysis
The tetrahydroisoquinoline core is a versatile scaffold that can undergo various chemical reactions. The presence of carboxylic acid groups in the compound suggests that it could participate in reactions typical for carboxylic acids, such as the formation of esters or amides. The study on catecholamines and tetrahydroisoquinolines with glyoxylic acid indicates that the tetrahydroisoquinoline moiety can react to form highly fluorescent derivatives, which could be relevant for the compound's potential use in fluorescence-based applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure, one can infer that the compound is likely to be solid at room temperature and may have moderate to low solubility in water due to the presence of fluorine and aromatic groups. The compound's fluorescence properties could be significant, as suggested by the related studies on the formation of fluorescent derivatives from tetrahydroisoquinoline compounds . The sensitivity of the fluorescence derivatization reagent for alcohols also implies that the compound could be used in high-performance liquid chromatography (HPLC) for the detection of alcohols or phenols .
Applications De Recherche Scientifique
Fluorescent Labeling and Biomedical Analysis
- A study by Hirano et al. (2004) describes the development of a novel fluorophore, 6-methoxy-4-quinolone, derived from related compounds, which demonstrates strong fluorescence in a wide pH range. This compound shows potential for use as a fluorescent labeling reagent in biomedical analysis due to its high stability and strong fluorescence in various conditions (Hirano et al., 2004).
Antimycobacterial Activity
- Senthilkumar et al. (2008) synthesized and evaluated a series of compounds, including ones related to the specified chemical, for their antimycobacterial activities. They found that some of these compounds showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Senthilkumar et al., 2008).
Fluorophore Formation in Chemical Reactions
- Svensson et al. (1975) studied the formation of fluorophores from reactions involving catecholamines and tetrahydroisoquinolines with glyoxylic acid. This research provides insight into the chemical behavior of such compounds and their potential applications in analytical chemistry (Svensson et al., 1975).
Coordination Compounds and Catalysis
- Jansa et al. (2007) described the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were tested for enantioselective catalysis, demonstrating potential applications in asymmetric synthesis (Jansa et al., 2007).
Biogenic Monoamines Research
- Lindvall et al. (1974) investigated fluorophore formation from catecholamines and related compounds in a histochemical method, which could have implications for research into biogenic monoamines (Lindvall et al., 1974).
Crystal Engineering
- Choudhury and Row (2006) explored the crystal structures of compounds based on tetrahydroisoquinoline, demonstrating the use of organic fluorine in crystal engineering. This research contributes to our understanding of molecular interactions and crystal packing in synthetic chemistry (Choudhury & Row, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)21-13-27(12-11-19(21)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPHZWFFVWDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
CAS RN |
2138004-27-8 |
Source


|
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)




![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)


![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)